The compound with the molecular formula C31H33N3O7S is classified as an organic compound due to its carbon-based structure. This compound contains various functional groups, including amines, sulfonamides, and esters, which contribute to its biological activity and potential applications in scientific research. The classification of such compounds typically involves their structural characteristics and functional groups, which can be categorized into broader classes such as amines, sulfonamides, and esters .
The synthesis of C31H33N3O7S can be approached through several methods, primarily focusing on solid-phase peptide synthesis and solution-phase synthesis techniques. Solid-phase synthesis is advantageous for constructing peptides by sequentially adding amino acids to a solid support, allowing for easier purification steps . In contrast, solution-phase synthesis allows for the production of larger quantities of the compound without the limitations associated with solid supports.
In a typical synthesis route, the process begins with the activation of the carboxylic acid group followed by coupling with the appropriate amine to form an amide bond. This method may involve various reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds. Subsequent deprotection steps are necessary to yield the final product .
The molecular structure of C31H33N3O7S can be represented using various structural formulas that depict its connectivity and functional groups. The compound likely features a complex arrangement with multiple rings and substituents.
The molecular weight of C31H33N3O7S is approximately 585.68 g/mol. The presence of nitrogen atoms indicates potential basic properties, while oxygen and sulfur atoms suggest reactivity in biological systems.
C31H33N3O7S may participate in various chemical reactions typical for organic compounds containing amines and sulfonamides. These include:
The reactivity profile of this compound can be explored through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help elucidate reaction pathways and intermediates formed during synthesis .
The mechanism of action for C31H33N3O7S is likely linked to its interaction with biological targets such as enzymes or receptors. The presence of functional groups allows it to engage in hydrogen bonding and electrostatic interactions, which are critical for binding affinity.
Studies on similar compounds suggest that the mechanism may involve inhibition or modulation of specific biochemical pathways, potentially affecting cellular signaling or metabolic processes .
Relevant analyses include determining the compound's density, boiling point, and thermal stability .
C31H33N3O7S has potential applications in various scientific fields:
These applications highlight the importance of further research into this compound's properties and potential uses in both academic and industrial settings .
Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy resolves atomic connectivity and dynamics. The carbon skeleton and heteroatom arrangement generate distinct signatures: sulfonyl ~13~C peaks (δ 110–120 ppm), aryl/vinyl ~1~H couplings (J = 8–16 Hz), and nitrogen-mediated polarization shifts. Nuclear Overhauser Effect Spectroscopy (NOESY) further identifies through-space proximities in spirocyclic motifs, critical for assigning relative stereochemistry [3]. Mass spectrometry (HRMS) confirms molecular integrity via exact mass matching (theoretical for C~31~H~33~N~3~O~7~S: 591.2097 Da), while IR spectroscopy validates sulfonamide C–SO~2~ asymmetric stretches (1340–1370 cm⁻¹) and carbonyl vibrations (1640–1720 cm⁻¹) [3] [7].
Table 2: Key Computational & Spectroscopic Parameters for Sulfonamide Characterization
Method | Target Parameters | Relevance to C~31~H~33~N~3~O~7~S |
---|---|---|
DFT (B3LYP/6-31G*) | HOMO-LUMO gap, electrostatic potential maps | Predict reactivity at sulfonamide O/N sites |
~1~H/~13~C NMR | Chemical shifts, J-coupling constants | Assign spirocyclic stereochemistry |
HRMS | Exact mass (error < 3 ppm) | Confirm molecular formula |
ONIOM (MP2:HF) | Binding energies | Model protein-ligand interactions |
Despite advances, C~31~H~33~N~3~O~7~S exemplifies unresolved challenges in structure-activity relationships (SAR) and metabolic fate. SAR ambiguity arises from conformational flexibility: the sp^3^-rich backbone enables multiple bioactive rotamers, complicating target identification. For example, spirocyclic acyl sulfonamide inhibitors of Na~V~1.7 (36c in [5]) exhibit >100-fold selectivity over Na~V~1.5, yet the precise steric determinants remain underexplored. Similarly, while in vitro antiviral data exist for simpler sulfonamides (e.g., Compound 17 against avian paramyxovirus [1]), polyfunctionalized variants lack comprehensive profiling across viral envelopes.
Pharmacokinetic uncertainties persist regarding oxidative metabolism and transporter affinity. High log P values (>3.5) inferred from the C~31~H~33~N~3~O~7~S structure suggest CYP450-mediated hydroxylation at alkyl or aryl sites, potentially generating reactive quinones. Furthermore, the sulfonamide group may interact with organic anion transporters (OATs), altering tissue distribution—a phenomenon documented for legacy sulfa drugs but unstudied in complex hybrids [1] [5] [8]. Addressing these gaps requires:
These approaches would illuminate design principles for next-generation sulfonamide architectures, minimizing off-target interactions while maximizing therapeutic indices.
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9